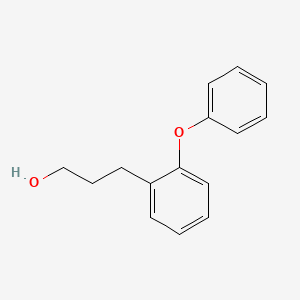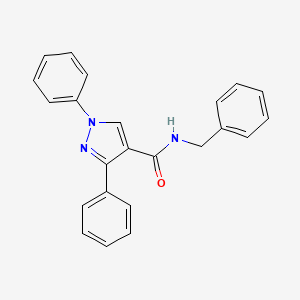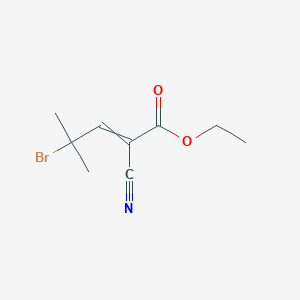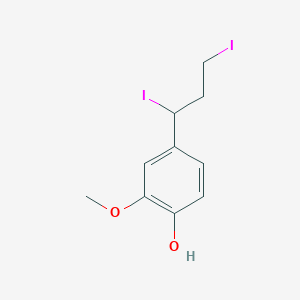
3-(2-Phenoxyphenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Phenoxyphenyl)propan-1-ol is an organic compound with the molecular formula C15H16O2. It is a primary alcohol that features a phenoxy group attached to a phenyl ring, which is further connected to a propanol chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenoxyphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-phenoxybenzaldehyde with a suitable reducing agent to form the corresponding alcohol. Another method includes the use of Grignard reagents, where phenoxybenzyl chloride reacts with magnesium to form a Grignard reagent, which is then treated with formaldehyde to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the reaction. Additionally, optimizing reaction parameters like temperature, pressure, and solvent choice is crucial for maximizing yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Phenoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) or potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or sodium amide (NaNH2) in aprotic solvents.
Major Products Formed
Oxidation: 2-Phenoxybenzaldehyde, 2-Phenoxybenzoic acid.
Reduction: 3-(2-Phenoxyphenyl)propane.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
3-(2-Phenoxyphenyl)propan-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(2-Phenoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylpropan-1-ol: Lacks the phenoxy group, resulting in different chemical properties and reactivity.
2-Phenoxyethanol: Contains a shorter ethylene chain, leading to variations in physical and chemical behavior.
3-(4-Nitrophenoxy)propan-1-ol: Features a nitro group, which significantly alters its reactivity and applications.
Uniqueness
3-(2-Phenoxyphenyl)propan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both phenoxy and phenyl groups enhances its versatility in various chemical reactions and applications .
Propriétés
Numéro CAS |
136416-21-2 |
|---|---|
Formule moléculaire |
C15H16O2 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
3-(2-phenoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C15H16O2/c16-12-6-8-13-7-4-5-11-15(13)17-14-9-2-1-3-10-14/h1-5,7,9-11,16H,6,8,12H2 |
Clé InChI |
YSHVHPBUFKUXKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=CC=C2CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Bromophenyl)ethyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14279630.png)





![N-[3-(Dimethylamino)propyl]tetracosanamide](/img/structure/B14279651.png)
![[({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene](/img/structure/B14279662.png)
![Diethyl [1-([1,1'-biphenyl]-4-yl)ethyl]phosphonate](/img/structure/B14279664.png)

![6-[(4-Hydroxy-3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14279681.png)



